1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic way of naming chemical substances so they can be recognized universally . The molecular formula represents the number and type of atoms in a molecule. The structure shows how these atoms are arranged and bonded together.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the physical arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions of the reaction, the mechanism, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Stereoselective Synthesis and Metabolite Activity
The compound has been utilized in the stereoselective synthesis of active metabolites, such as those related to potent PI3 kinase inhibitors. For example, the synthesis and stereochemical determination of a metabolite of PKI-179, a potent PI3 kinase inhibitor, demonstrates the importance of specific urea derivatives in developing pharmacologically active compounds. This process involves stereospecific hydroboration, oxidation, and reduction sequences, emphasizing the compound's role in precise chemical synthesis and potential therapeutic applications (Chen et al., 2010).
Conformational and Tautomeric Control
Research has also focused on the conformational equilibrium and tautomerism of urea derivatives, highlighting their ability to engage in hydrogen bonding and complex formation. This property is explored through variable temperature and NMR titrations, as well as DFT quantum chemical calculations, offering insights into the compound's utility in molecular sensing and recognition (Kwiatkowski et al., 2019).
Enzyme Inhibition and Anticancer Investigations
Urea derivatives, including those structurally related to the compound , have been synthesized and evaluated for their enzyme inhibition properties and anticancer activity. Studies involving urease, β-glucuronidase, and phosphodiesterase enzyme inhibition assays, along with effects on prostate cancer cell lines, showcase the potential biomedical applications of these compounds (Mustafa et al., 2014).
Molecular Recognition and Binding Studies
Further research has explored the compound's role in molecular recognition and binding, specifically its interaction with carboxylic acids and the resulting fluorescence response. Such studies are pivotal for developing new sensory applications and understanding the fundamental aspects of molecular interactions and recognition processes (Jordan et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-11(2)9-17-16(21)18-12-8-15(20)19(10-12)13-4-6-14(22-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRUNTOKSHTADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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